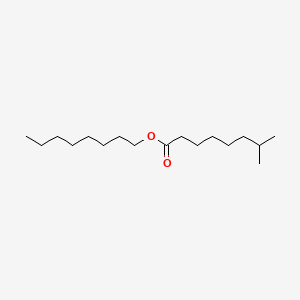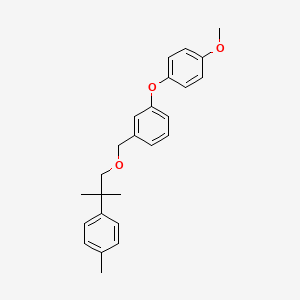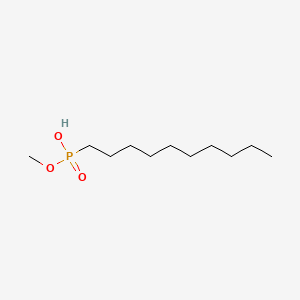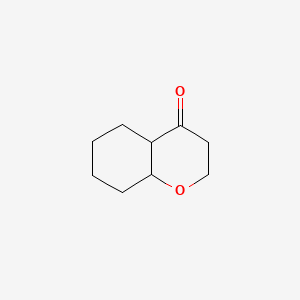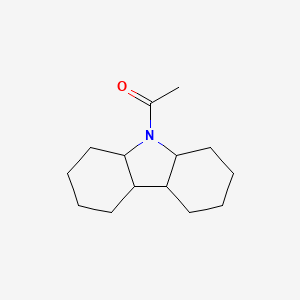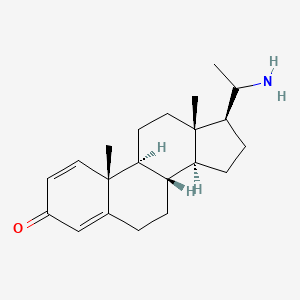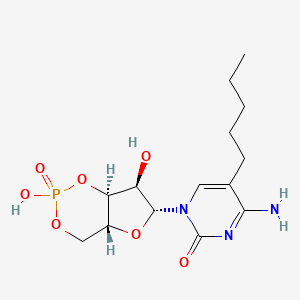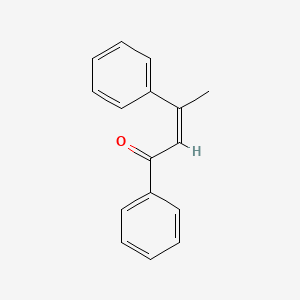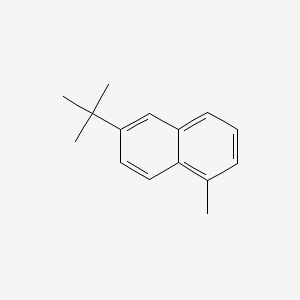
6-(tert-Butyl)-1-methylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(tert-Butyl)-1-methylnaphthalene is an organic compound belonging to the class of naphthalenes It features a naphthalene ring substituted with a tert-butyl group at the 6th position and a methyl group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-Butyl)-1-methylnaphthalene typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety and efficiency in large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of naphthoquinones or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon. This process can convert the naphthalene ring into a more saturated form.
Substitution: Electrophilic substitution reactions are common for naphthalene derivatives. For instance, nitration using nitric acid and sulfuric acid can introduce nitro groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Saturated naphthalene derivatives.
Substitution: Nitro-naphthalenes.
Applications De Recherche Scientifique
6-(tert-Butyl)-1-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research into its biological activity is ongoing, with studies exploring its potential as a bioactive compound.
Medicine: While not widely used in medicine, derivatives of naphthalene compounds are being investigated for their pharmacological properties.
Industry: This compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 6-(tert-Butyl)-1-methylnaphthalene depends on the specific reactions it undergoes. In oxidation reactions, the tert-butyl group can stabilize the intermediate radicals, facilitating the formation of oxidized products. In substitution reactions, the electron-donating effects of the tert-butyl and methyl groups can influence the reactivity of the naphthalene ring, directing electrophilic attacks to specific positions.
Comparaison Avec Des Composés Similaires
2,4,6-Tri-tert-butylphenol: This compound also features tert-butyl groups but is based on a phenol ring rather than a naphthalene ring.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties, this compound is structurally similar but lacks the naphthalene backbone.
Uniqueness: 6-(tert-Butyl)-1-methylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring. The presence of both tert-butyl and methyl groups imparts distinct chemical properties, making it a valuable compound for various synthetic and industrial applications.
Propriétés
Numéro CAS |
84029-98-1 |
|---|---|
Formule moléculaire |
C15H18 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
6-tert-butyl-1-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-11-6-5-7-12-10-13(15(2,3)4)8-9-14(11)12/h5-10H,1-4H3 |
Clé InChI |
UJCRBWGNDBJACW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC(=CC2=CC=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



